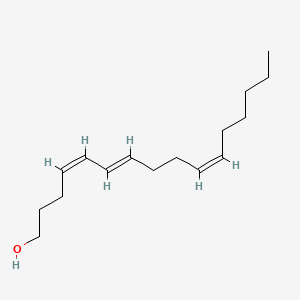

(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol

描述

(4Z,6E,10Z)-Hexadeca-4,6,10-trien-1-ol is a polyunsaturated fatty alcohol characterized by three conjugated double bonds at positions 4, 6, and 10 with specific stereochemistry (Z, E, Z). This compound is structurally related to pheromone components of the cocoa pod borer moth (Conopomorpha cramerella), a major pest in Southeast Asian cocoa plantations . While the exact biological role of this isomer remains less studied, its stereoisomers, such as (4E,6Z,10Z)- and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol, are well-documented as pheromones critical for mating disruption and pest control .

属性

分子式 |

C16H28O |

|---|---|

分子量 |

236.39 g/mol |

IUPAC 名称 |

(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,10-13,17H,2-5,8-9,14-16H2,1H3/b7-6-,11-10+,13-12- |

InChI 键 |

AHUWGXXXQILFPZ-KCNGGKQCSA-N |

手性 SMILES |

CCCCC/C=C\CC/C=C/C=C\CCCO |

规范 SMILES |

CCCCCC=CCCC=CC=CCCCO |

产品来源 |

United States |

准备方法

Preparation of (E)-5-Bromopent-4-enal

The synthesis begins with the stereoselective formation of (E)-5-bromopent-4-enal (4a ), optimized through acrolein bromination. Reaction conditions were systematically refined to suppress byproduct formation (Table 1):

| Entry | HOAc:H₂O (mL) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | 500:100 | 25 | 72 | 69 | >99 |

| 2 | 300:100 | 25 | 72 | 65 | 95 |

| 3 | 500:100 | 40 | 48 | 58 | >99 |

Optimal conditions (Entry 1) used acrolein (3 mol), LiBr (3 mol), and HBr (3 mol) in HOAc/H₂O (5:1 v/v) at 25°C for 72 h, yielding 4a in 69% conversion with >99% stereopurity.

Wittig Reaction for 10Z-Double Bond

The 10Z configuration was introduced via a Wittig reaction between 4-hydroxybutanal (9b ) and n-hexyltriphenylphosphonium bromide. Potassium bis(trimethylsilyl)amide (KHMDS) in THF at −78°C ensured cis-selectivity, producing (Z)-dec-4-enal (11 ) in 86% yield .

Sonogashira Coupling and Hydrogenation

A Sonogashira coupling between (E)-5-bromopent-4-en-1-ol (14 ) and (Z)-undec-5-en-1-yne (13 ) formed the enyne intermediate (15 ), which underwent stereoselective hydrogenation using Lindlar catalyst to establish the 6E configuration. Subsequent LiAlH₄ reduction yielded the final alcohol with >98% isomeric purity.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A modified approach inspired by conjugated trienoic acid synthesis employs palladium-catalyzed cross-coupling between 1-heptyne and (E)-1,2-dichloroethene. While originally designed for octadecatrienoic acids, this method adapts to hexadecatrienols by altering Grignard reagents and protecting group strategies.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis faces challenges in maintaining stereopurity during exothermic steps like hydrogenation. Continuous flow systems mitigate this by enhancing heat transfer and reaction control, though specific data for this compound remain proprietary.

Byproduct Management

The RSC protocol identified 4a as a major byproduct during (E)-5-bromopent-4-enal synthesis. Scaling requires iterative solvent recycling (e.g., CH₂Cl₂ extraction) and silica gel chromatography to maintain yields >25%.

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Stereopurity (%) | Scalability |

|---|---|---|---|---|

| Sonogashira/Wittig | Lindlar hydrogenation | 27.4 | >98 | High |

| Palladium cross-coupling | Grignard addition | ~20* | 85–90 | Moderate |

| Ti-catalyzed cyclomagnesiation | Homocyclomagnesiation | N/A | 95 | Experimental |

*Estimated from analogous syntheses.

化学反应分析

Types of Reactions

(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds can be reduced to single bonds using hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used.

科学研究应用

(4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role in biological processes and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and other high-value products.

作用机制

The mechanism of action of (4Z,6E,10Z)-hexadeca-4,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects through these interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic and Physicochemical Properties

| Property | (4Z,6E,10Z)-Hexadeca-4,6,10-trien-1-ol | (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol | (4E,6E,10Z)-Hexadeca-4,6,10-trien-1-ol |

|---|---|---|---|

| Molecular Formula | C₁₆H₂₈O | C₁₆H₂₈O | C₁₆H₂₈O |

| Boiling Point | Estimated 280–300°C (extrapolated) | 290°C (lit.) | 285°C (lit.) |

| MS Fragmentation | Not reported | m/z 236 [M+H]⁺ | m/z 236 [M+H]⁺ |

| IR Peaks | O-H stretch ~3350 cm⁻¹ | O-H stretch ~3350 cm⁻¹ | O-H stretch ~3350 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。